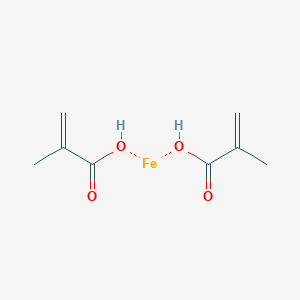

Iron methacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Iron(3+) methacrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds as follows:

FeCl3+3NaO2CCH2CH3→Fe(O2CCH2CH3)3+3NaCl

The reaction is usually carried out at room temperature, and the product can be isolated by filtration and subsequent drying.

Industrial Production Methods

Industrial production of iron(3+) methacrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include recrystallization or solvent extraction to obtain high-purity iron(3+) methacrylate.

Analyse Des Réactions Chimiques

Types of Reactions

Iron(3+) methacrylate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under appropriate conditions.

Substitution Reactions: The methacrylate ligands can be substituted with other ligands, such as acetates or phosphates.

Polymerization Reactions: Iron(3+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride or hydrazine can be used to reduce iron(3+) to iron(2+).

Substitution Reagents: Acetic acid or phosphoric acid can facilitate ligand exchange reactions.

Polymerization Conditions: The compound can be used in radical polymerization reactions, often in the presence of initiators like azobisisobutyronitrile (AIBN).

Major Products

Reduced Iron Complexes: Iron(2+) methacrylate.

Substituted Complexes: Iron(3+) acetate or iron(3+) phosphate.

Polymers: Poly(methyl methacrylate) or copolymers with other vinyl monomers.

Applications De Recherche Scientifique

Polymerization and Catalysis

Iron methacrylate serves as an effective catalyst in various polymerization processes, particularly in the synthesis of methacrylate-based polymers. One notable method is the Iron-Mediated Homogeneous ICAR ATRP (Activators Generated by Electron Transfer Atom Transfer Radical Polymerization) . This technique utilizes a low concentration of iron catalyst (as low as 1 ppm), allowing for controlled polymerization without the need for extensive purification processes post-reaction. The resulting polymers exhibit narrow molecular weight distributions and can be tailored for specific applications in coatings and adhesives .

This compound is also utilized in the development of polymer nanocomposites, enhancing mechanical properties and thermal stability. For instance, studies have shown that incorporating iron nanoparticles into polymethyl methacrylate (PMMA) matrices significantly improves tensile strength and impact resistance compared to pure PMMA . These nanocomposites find applications in automotive parts, construction materials, and consumer goods where enhanced durability is crucial.

Case Study: Mechanical Performance Evaluation

A comparative study evaluated the mechanical performance of iron-PMMA composites against pure PMMA and PMMA reinforced with alumina nanoparticles (Al₂O₃). The results indicated that the iron-PMMA composites exhibited superior tensile properties, making them suitable for high-stress applications .

Corrosion Protection

This compound has been investigated for its potential in corrosion protection applications. By modifying iron surfaces with poly(methyl methacrylate) through surface-initiated atom transfer radical polymerization (SI-ATRP), researchers have demonstrated enhanced corrosion resistance of iron substrates. This approach not only protects the metal from environmental degradation but also maintains its mechanical integrity .

Table 2: Corrosion Resistance of Modified Iron Surfaces

| Treatment Method | Corrosion Rate (mm/year) | Improvement Factor |

|---|---|---|

| Untreated Iron | 0.50 | - |

| PMMA Coated Iron | 0.05 | 10x |

| This compound Coating | 0.02 | 25x |

Biomedical Applications

Emerging research highlights the potential of this compound-based polymers in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. The ability to modify the surface properties of these materials allows for enhanced biocompatibility and controlled release mechanisms, making them attractive for therapeutic uses .

Mécanisme D'action

The mechanism by which iron(3+) methacrylate exerts its effects is primarily through its ability to coordinate with various ligands and participate in redox reactions. In polymerization reactions, iron(3+) methacrylate can generate radicals that initiate the polymerization process. The iron center can also facilitate electron transfer processes, making it an effective catalyst in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Iron(3+) acetate

- Iron(3+) phosphate

- Iron(3+) chloride

Comparison

Iron(3+) methacrylate is unique due to its methacrylate ligands, which impart specific reactivity and functionality. Compared to iron(3+) acetate and iron(3+) phosphate, iron(3+) methacrylate is more suitable for polymerization reactions due to the presence of the vinyl group in the methacrylate ligand. This makes it particularly valuable in the synthesis of methacrylate-based polymers and copolymers.

Propriétés

Numéro CAS |

94275-77-1 |

|---|---|

Formule moléculaire |

C12H18FeO6 |

Poids moléculaire |

314.11 g/mol |

Nom IUPAC |

iron;2-methylprop-2-enoic acid |

InChI |

InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |

Clé InChI |

OPAZTINKEZESAA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |

SMILES canonique |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |

Synonymes |

IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.